1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a methoxy-substituted aromatic ring with a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzene and cyclopentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid
- 1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
Uniqueness
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups in specific positions may enhance its stability and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(3-methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-10-11(6-5-7-12(10)17-2)14(13(15)16)8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI Key |
CUGPAVYNUMSQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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